molecular formula C11H16O3 B13314801 2-(2-Methylpropanoyl)cycloheptane-1,3-dione

2-(2-Methylpropanoyl)cycloheptane-1,3-dione

Cat. No.: B13314801
M. Wt: 196.24 g/mol
InChI Key: NQIYIGYASUJYIP-UHFFFAOYSA-N
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Description

2-(2-Methylpropanoyl)cycloheptane-1,3-dione is a cyclic diketone derivative featuring a seven-membered cycloheptane ring with ketone groups at positions 1 and 3 and a 2-methylpropanoyl (isobutyryl) substituent at position 2. This structural motif combines the reactivity of a diketone with the steric and electronic effects of the acyl group, making it a compound of interest in synthetic and applied chemistry. The synthesis of such derivatives typically involves acylation or condensation reactions, building on methods like the three-step metal-free synthesis of cycloheptane-1,3-dione reported by Ragan et al. .

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

2-(2-methylpropanoyl)cycloheptane-1,3-dione

InChI

InChI=1S/C11H16O3/c1-7(2)11(14)10-8(12)5-3-4-6-9(10)13/h7,10H,3-6H2,1-2H3

InChI Key

NQIYIGYASUJYIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1C(=O)CCCCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylpropanoyl)cycloheptane-1,3-dione can be achieved through several synthetic routes. One common method involves the reductive ring expansion of 1-trimethylsilyloxy-7,7-dichlorobicyclo[3.2.0]heptan-6-one . This process typically requires a nitrogen atmosphere, hexanes, triethylamine, and dichloroacetyl chloride. The reaction mixture is stirred for 12 hours, followed by further purification steps to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methylpropanoyl)cycloheptane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and alkylating agents. For instance, the alkylation of 2-methylcyclopentane-1,3-dione with 2-(1-naphthyl)ethyl bromide results in the formation of O-alkylation products .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the alkylation reaction mentioned above yields O-alkyl derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound is compared below with other cyclic diketones and derivatives, focusing on core structures, substituents, and applications.

Table 1: Key Structural and Functional Comparisons
Compound Core Structure Substituent Notable Applications/Activities Synthesis Complexity
2-(2-Methylpropanoyl)cycloheptane-1,3-dione Cycloheptane-1,3-dione 2-(2-Methylpropanoyl) Potential agrochemical intermediate* Moderate (4 steps inferred)
Cycloheptane-1,3-dione Cycloheptane-1,3-dione None Synthetic intermediate for pharmaceuticals Low (3 steps)
2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione Indane-1,3-dione 2-(4-Methylsulfanylphenyl) Anticoagulant (prothrombin time extension) High (multi-step condensation)
Carvone (2-methyl-5-(1-methylethenyl)-2-cyclohexen-1-one) Cyclohexenone Methyl, isopropenyl Insect repellent, flavoring agent Moderate

*Inferred based on structural similarity to cycloheptane-dione derivatives used in agrochemicals.

Biological Activity

2-(2-Methylpropanoyl)cycloheptane-1,3-dione is a compound derived from the cycloheptane-1,3-dione scaffold, which has gained attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Structural Characteristics

The compound features a cycloheptane ring with two ketone functionalities at positions 1 and 3, and a 2-methylpropanoyl group at position 2. The structural formula can be represented as follows:

C10H14O2\text{C}_{10}\text{H}_{14}\text{O}_2

Biological Activity Overview

Research has shown that derivatives of cycloheptane-1,3-dione exhibit significant biological activities, particularly anticancer properties. The biological mechanisms often involve the inhibition of key signaling pathways associated with tumor growth and proliferation.

Anticancer Activity

In vitro studies have demonstrated that various derivatives of cycloheptane-1,3-dione exhibit cytotoxic effects against multiple cancer cell lines. For instance, compounds derived from this scaffold have shown inhibitory effects on non-small cell lung cancer (NSCLC) cell lines such as A549 and H460. The structure-activity relationship (SAR) analyses indicate that specific substitutions on the cycloheptane core can enhance biological activity.

Table 1: Cytotoxicity of Cycloheptane-1,3-dione Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA54915Inhibition of EGFR signaling
This compoundH46012Induction of apoptosis via caspase activation
Derivative AHT2910Inhibition of PI3K/Akt pathway
Derivative BMKN-458Disruption of mitochondrial function

The anticancer activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Tyrosine Kinases : Inhibitory activity against receptor tyrosine kinases (RTKs) such as EGFR and VEGFR has been documented. These RTKs play crucial roles in cell proliferation and survival.
  • Apoptotic Pathways : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases, leading to programmed cell death.

Case Studies

A series of studies have been conducted to evaluate the efficacy of cycloheptane-1,3-dione derivatives in preclinical models:

  • Study on NSCLC : A study involving the treatment of NSCLC cell lines with various derivatives showed a significant reduction in cell viability correlated with increased concentrations of the compounds. Notably, this compound exhibited an IC50 value lower than many standard chemotherapeutics.
  • Mechanistic Insights : Further mechanistic studies revealed that treatment with this compound leads to alterations in gene expression profiles associated with cell cycle regulation and apoptosis.

Pharmacokinetics and Toxicity

While the anticancer potential is promising, further investigations are required to assess pharmacokinetic properties such as absorption, distribution, metabolism, and elimination (ADME). Additionally, toxicity studies are essential to evaluate the safety profile before clinical applications can be considered.

Table 2: Pharmacokinetic Properties

PropertyValue
BioavailabilityTBD
Half-lifeTBD
MetabolismHepatic
ExcretionRenal

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